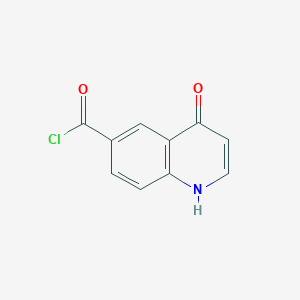

4-Hydroxy-6-quinolinecarbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-6-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(14)6-1-2-8-7(5-6)9(13)3-4-12-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTZDPMEUYBGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)C(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664937 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717871-71-1 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Hydroxy 6 Quinolinecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center

The carbonyl chloride group at the 6-position of 4-Hydroxy-6-quinolinecarbonyl chloride is a reactive site for nucleophilic acyl substitution. This reactivity allows for the synthesis of a variety of quinoline (B57606) derivatives, including amides and esters, which are of significant interest in medicinal chemistry. scispace.comresearchgate.netresearchgate.net The general mechanism for these reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. wikipedia.org

The reaction of 4-Hydroxy-6-quinolinecarbonyl chloride with primary or secondary amines leads to the formation of the corresponding quinoline-6-carboxamides. This amidation process is a cornerstone for creating complex molecules with potential biological activities. scispace.comnih.gov The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. wikipedia.org The use of various amino compounds, including amino acids and their esters, allows for the generation of a diverse library of quinoline carboxamides. scispace.com

For example, the coupling of quinoline carboxylic acids with amino methyl esters in the presence of a coupling agent like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and a base such as triethylamine (B128534) (TEA) in a solvent like dimethylformamide (DMF) is a common strategy. scispace.com While this specific example uses a carboxylic acid, the principle of forming the amide bond is directly applicable to the more reactive acyl chloride.

Table 1: Examples of Amidation Reactions with Quinoline Carboxylic Acid Derivatives

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product Type |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | L-alanine-OMe | HBTU, TEA, DMF | Quinoline-carboxamide |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | L-phenylalanine-OMe | HBTU, TEA, DMF | Quinoline-carboxamide |

| 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | L-serine-OMe | HBTU, TEA, DMF | Bromo-quinoline-carboxamide |

| This table illustrates the types of reactants that can be used in amidation reactions to form complex quinoline carboxamides, based on similar documented reactions. scispace.com |

Esterification of 4-Hydroxy-6-quinolinecarbonyl chloride is achieved by reacting it with various alcohols. This reaction, often carried out in the presence of a base like pyridine (B92270), yields quinoline-6-carboxylate esters. researchgate.net The diversity of the resulting ester derivatives can be expanded by using a wide range of simple and complex alcohols.

A well-established method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com However, the use of a more reactive acyl chloride circumvents the need for an acid catalyst and generally proceeds under milder conditions. The reaction of an acyl chloride with an alcohol is a standard method for ester synthesis. wikipedia.org For instance, the synthesis of quinoline-4-carboxylic acid esters has been achieved through a one-pot Doebner reaction using anilines, aldehydes, and pyruvic acid, highlighting the accessibility of quinoline ester structures. nih.gov

Table 2: Synthesis of Quinoline Esters via Doebner-type Reaction

| Aniline (B41778) | Aldehyde | Pyruvic Acid Derivative | Product |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | Pyruvic acid | Quinoline-4-carboxylic acid |

| Aniline | Thiophene-2-carbaldehyde | Pyruvic acid | Thienyl-quinoline-4-carboxylic acid |

| Aniline | Pivalaldehyde | Pyruvic acid | tert-Butyl-quinoline-4-carboxylic acid |

| Aniline | Benzaldehyde | Methyl pyruvate | Quinoline-4-carboxylate ester |

| This table demonstrates the synthesis of various quinoline carboxylic acids and an ester, indicating the feasibility of creating diverse ester derivatives. nih.gov |

Beyond amidation and esterification, 4-Hydroxy-6-quinolinecarbonyl chloride can react with other heteroatom nucleophiles.

Thiols: Reaction with thiols (R-SH) in the presence of a base leads to the formation of thioesters (R-S-CO-Quinoline). These reactions are analogous to esterifications. The synthesis of thiol derivatives of biologically active compounds often involves an esterification-like reaction. nih.govmdpi.com

Hydrazines: Hydrazine (B178648) and its derivatives react with acyl chlorides to form hydrazides. For instance, the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate (B1144303) yields the corresponding quinoline-6-carbohydrazide. researchgate.net This resulting hydrazide can be further modified to synthesize heterocyclic systems like triazoles and thiadiazoles. researchgate.net The reaction of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine has also been reported to produce the corresponding hydrazino-quinoline derivative. mdpi.com Autoxidation of 4-hydrazinylquinolin-2(1H)-one derivatives can lead to the formation of complex polycyclic structures. mdpi.com

Role of the 4-Hydroxyl Group in Compound Reactivity and Functionalization

4-Hydroxyquinoline (B1666331) systems exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). rsc.orgresearchgate.netresearchgate.net The predominant tautomer is influenced by factors such as substituents and the solvent. rsc.orgresearchgate.net Computational studies have shown that the keto tautomer is often more stable. researchgate.net This tautomerism can significantly affect the molecule's chemical behavior and reaction pathways. researchgate.netfiveable.me For instance, the keto form presents a carbonyl group that can undergo different types of reactions compared to the hydroxyl group of the enol form. researchgate.net The specific tautomeric form present can dictate the regioselectivity of subsequent reactions.

Table 3: Factors Influencing Keto-Enol Tautomerism in 4-Hydroxyquinolines

| Factor | Influence on Equilibrium |

| Substituents | A hydrogen-bond acceptor at the 3-position favors the enol form, while at the 2- or 8-position, it favors the keto form. rsc.org |

| Solvent | The equilibrium can be solvent-dependent, with different tautomers being favored in polar versus non-polar solvents. researchgate.netmasterorganicchemistry.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. rsc.org |

The 4-hydroxyl group is a site for further functionalization through reactions like O-alkylation and O-acylation.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom of the 4-hydroxyl group, forming a 4-alkoxyquinoline derivative. To achieve O-alkylation over N-alkylation in quinolinone systems, specific reaction conditions are often necessary. juniperpublishers.com A common method involves first converting the 4-hydroxyquinoline to a 4-chloroquinoline, followed by alcoholysis. juniperpublishers.com Selective O-alkylation can also be influenced by the conformation of the molecule, as seen in calixarenes where hydrogen bonding can direct reactivity. mdpi.com

O-Acylation: The 4-hydroxyl group can be acylated by reacting it with an acylating agent like an acid chloride or anhydride. This forms a 4-acyloxyquinoline derivative. In some cases, O-acylation can be followed by a rearrangement to a C-acyl product. researchgate.net Chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be achieved under acidic conditions, which protect the amine functionality through protonation. nih.gov

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of 4-Hydroxy-6-quinolinecarbonyl chloride is fundamentally governed by the electrophilic character of the carbonyl carbon in the acyl chloride group at the C-6 position. This reactivity can be significantly modulated by the electronic effects of other substituents present on the quinoline ring system. While specific kinetic studies detailing the substituent effects on 4-Hydroxy-6-quinolinecarbonyl chloride are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a robust prediction of these influences based on studies of analogous aromatic carbonyl chlorides. scispace.comresearchgate.net

The primary reaction pathway for the carbonyl chloride functional group is nucleophilic acyl substitution. libretexts.orglibretexts.org In this two-step addition-elimination mechanism, a nucleophile first attacks the electron-deficient carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, the chloride ion, being an excellent leaving group, is eliminated, reforming the carbon-oxygen double bond and yielding the substituted product. libretexts.org

The rate of this reaction is highly sensitive to the electron density at the carbonyl carbon. Substituents on the quinoline ring can either enhance or diminish the electrophilicity of this carbon atom through resonance and inductive effects.

Electronic Effects of Substituents:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) positioned elsewhere on the quinoline ring will inductively pull electron density away from the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. researchgate.net Consequently, the presence of an EWG is expected to increase the rate of nucleophilic substitution reactions. For instance, in studies of substituted dinitrochlorobenzenes, the reaction rate with pyridine nucleophiles increased in the order of substituents: 4-CF₃ < 4-CN < 4-NO₂. scispace.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NH₂), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) increase the electron density on the quinoline ring. This increased density can be delocalized to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This stabilization makes the carbonyl carbon less electrophilic and slows down the rate of nucleophilic attack. Kinetic studies on substituted benzoyl chlorides have shown that electron-donating substituents disfavor SN1–SN2 processes. researchgate.net

The inherent 4-hydroxy group on the parent molecule itself acts as a powerful electron-donating group through resonance, which would tend to decrease the intrinsic reactivity of the 6-carbonyl chloride compared to a non-hydroxylated analogue.

Steric Effects:

While electronic effects are typically dominant for the reactivity of the C-6 carbonyl chloride, steric hindrance can play a role in selectivity, particularly with bulky nucleophiles or if substituents are placed at positions adjacent to the reaction center (C-5 or C-7). A bulky substituent at the C-5 or C-7 position could impede the approach of a nucleophile to the C-6 carbonyl chloride, thereby decreasing the reaction rate. Research on the synthesis of quinoline derivatives has shown that ortho-substituted reactants can lead to inferior yields due to steric hindrance.

Illustrative Data on Reactivity:

To illustrate these principles, the following table provides a hypothetical comparison of the expected relative reaction rates for the aminolysis of various substituted 4-hydroxy-quinoline-6-carbonyl chlorides. These values are not based on experimental results for these specific compounds but serve to demonstrate the expected electronic influence of substituents on the reaction rate.

Table 1: Predicted Relative Rates of Aminolysis for Substituted 4-Hydroxy-6-quinolinecarbonyl Chlorides This table is illustrative and intended to demonstrate expected chemical principles.

| Substituent at C-8 | Electronic Effect | Predicted Relative Rate (krel) |

| -OCH₃ | Strong Electron-Donating | 0.5 |

| -CH₃ | Weak Electron-Donating | 0.8 |

| -H (Reference) | Neutral | 1.0 |

| -Cl | Weak Electron-Withdrawing | 3.0 |

| -NO₂ | Strong Electron-Withdrawing | 25.0 |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 6 Quinolinecarbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Configurational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 4-hydroxy-6-quinolinecarbonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of a 4-hydroxy-6-quinolinecarbonyl chloride derivative would display characteristic signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts and coupling patterns of these protons (H2, H3, H5, H7, H8) are influenced by the electronic effects of the hydroxyl, carbonyl chloride, and other substituents on the ring. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. For the related compound 4-hydroxy-2(1H)-quinolone, the OH signal has been observed at a downfield shift of 12.90 ppm. researchgate.net Aromatic protons generally resonate in the range of δ 7.0-9.0 ppm. researchgate.netchemicalbook.com For instance, in quinoline-4-carboxylic acid, aromatic protons are observed between δ 7.0 and δ 9.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acid chloride group is expected to resonate significantly downfield, typically in the range of 160-180 ppm, similar to other carboxylic acid derivatives. researchgate.netwisc.edu The carbons of the quinoline ring appear in the aromatic region (δ 110-160 ppm). researchgate.net The carbon atom bearing the hydroxyl group (C4) and the carbons adjacent to the nitrogen atom (C2, C8a) are particularly deshielded. researchgate.net For example, in 4-hydroxy-2(1H)-quinolone, the C4 carbon resonates downfield due to the influence of the hydroxyl group. researchgate.net The precise chemical shifts are diagnostic of the substitution pattern on the quinoline framework. researchgate.netbas.bg

Table 1: Typical NMR Data for Substituted Quinoline Scaffolds Data is illustrative and based on related quinoline derivatives.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (Quinoline) | 7.0 - 9.0 | Specific shifts and coupling constants depend on substitution pattern. chemicalbook.comchemicalbook.com |

| ¹H | -OH | 10.0 - 13.0 | Often a broad singlet; position is variable. researchgate.net |

| ¹³C | C=O (Carbonyl) | 160 - 180 | Expected range for an acyl chloride functionality. researchgate.netwisc.edu |

| ¹³C | C-4 (C-OH) | 150 - 175 | Downfield shift due to the electronegative oxygen atom. researchgate.net |

| ¹³C | Aromatic (Quinoline) | 110 - 160 | Range for carbons in the fused ring system. researchgate.netresearchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 4-hydroxy-6-quinolinecarbonyl chloride derivatives.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond vibrations. Key expected absorptions include:

O-H Stretch: A broad and strong absorption band in the region of 3500–3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.publibretexts.org In carboxylic acids, which share the OH group, this band can be even broader, extending from 3300 to 2500 cm⁻¹. spectroscopyonline.com

C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the acid chloride group is expected around 1785-1815 cm⁻¹. The exact position can be influenced by conjugation with the quinoline ring.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the quinoline system typically appear in the 1650–1450 cm⁻¹ region. iosrjournals.org

C-Cl Stretch: The stretch for the carbon-chlorine bond of the acyl chloride is expected in the 800-600 cm⁻¹ range. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O and C=C stretching vibrations are typically strong in the Raman spectrum. However, quinoline derivatives can sometimes exhibit fluorescence, which may obscure the Raman signal. iosrjournals.org Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate and help assign the vibrational spectra for complex molecules like these derivatives. iosrjournals.org

Table 2: Characteristic IR Absorption Bands for 4-Hydroxy-6-quinolinecarbonyl Chloride Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Carbonyl (-COCl) | C=O Stretch | 1815 - 1785 | Strong, Sharp |

| Aromatic Ring | C=C / C=N Stretch | 1650 - 1450 | Medium to Strong |

| Acyl Chloride | C-Cl Stretch | 800 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For a derivative of 4-hydroxy-6-quinolinecarbonyl chloride, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for such derivatives would likely involve:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to give an [M-Cl]⁺ acylium ion, which is often a stable and prominent peak.

Loss of Carbon Monoxide: Subsequent loss of CO from the acylium ion ([M-Cl-CO]⁺). mdpi.com

Cleavage of the Quinoline Ring: Fragmentation of the heterocyclic ring system, which can provide further structural information.

Alpha-Cleavage: For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of quinoline derivatives, fragmentation often involves the initial loss of the carbonyl group. mdpi.com

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy, further confirming the proposed structure. mdpi.com

Table 3: Predicted Key Fragmentation Patterns in Mass Spectrometry

| Fragment Ion | Description | Significance |

| [M]⁺ | Molecular Ion | Determines the molecular weight of the compound. |

| [M+2]⁺ | Isotope Peak | Confirms the presence of one chlorine atom. |

| [M-Cl]⁺ | Loss of Chlorine | Characteristic fragmentation of an acyl chloride. |

| [M-Cl-CO]⁺ | Loss of Cl then CO | Indicates the presence of a carbonyl group adjacent to the chlorine. mdpi.com |

X-ray Crystallography for Unambiguous Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For derivatives of 4-hydroxy-6-quinolinecarbonyl chloride that can be grown as single crystals, this technique provides unambiguous data on bond lengths, bond angles, and torsional angles.

The crystal structure would confirm the planarity of the quinoline ring system and reveal the spatial orientation of the hydroxyl and carbonyl chloride substituents. nih.gov Furthermore, it would provide crucial insights into intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring, and potential π-π stacking between the aromatic rings. nih.govnih.gov This information is vital for understanding the compound's physical properties and how it packs in a crystal lattice. For example, studies on related hydroxyquinoline derivatives have detailed how molecules are linked by N—H···Cl and O—H···O hydrogen bonds to form complex supramolecular architectures. nih.gov

Table 4: Illustrative Data Obtainable from X-ray Crystallography (based on a related quinoline derivative)

| Parameter | Type of Information | Example from 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride nih.gov |

| Crystal System | Unit cell geometry | Monoclinic |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 6.9081 Å, b = 8.0577 Å, c = 17.1890 Å, β = 101.183° |

| Bond Lengths | Distance between atomic nuclei | N1—H1N···Cl1 hydrogen bond: 3.0261 Å |

| Bond Angles | Angle between three connected atoms | Dihedral angle between fused rings: < 1.15° |

| Intermolecular Forces | Non-covalent interactions | N—H···Cl and O—H···O hydrogen bonds forming chains. |

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the analysis and purification of 4-hydroxy-6-quinolinecarbonyl chloride and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for monitoring the progress of a synthesis reaction and assessing the purity of the final product. rsc.org Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed for quinoline derivatives. nih.gov By analyzing aliquots of a reaction mixture over time, one can track the consumption of reactants and the formation of products. HPLC is also used to determine the purity of the isolated compound, with the area of the product peak relative to the total peak area providing a quantitative measure of purity.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile or thermally stable derivatives. mdpi.com The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. GC-MS provides both separation and structural identification, making it a powerful tool for analyzing complex mixtures and identifying byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to quickly assess reaction progress and determine appropriate conditions for larger-scale column chromatography purification. bas.bg

Table 5: Application of Chromatographic Techniques

| Technique | Primary Application | Principle of Separation |

| HPLC | Purity assessment, reaction monitoring, isolation. rsc.orgnih.gov | Partitioning between a liquid mobile phase and a solid stationary phase. |

| GC-MS | Analysis of volatile derivatives, byproduct identification. mdpi.com | Partitioning between a gas mobile phase and a liquid/solid stationary phase, followed by mass analysis. |

| TLC | Rapid reaction monitoring, solvent system selection for purification. bas.bg | Adsorption on a solid stationary phase with a liquid mobile phase. |

Computational and Theoretical Investigations of 4 Hydroxy 6 Quinolinecarbonyl Chloride and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-hydroxyquinoline (B1666331) derivatives. nih.govnih.gov These methods allow for the optimization of molecular geometries and the calculation of electronic properties that govern a molecule's behavior. ekb.eg

Electronic Structure and Reactivity Descriptors: DFT calculations are used to determine various reactivity descriptors, such as electronegativity, chemical hardness, and softness, which help in predicting the chemical reactivity and kinetic stability of the molecules. nih.govnih.gov The electronic structures of novel quinolinone derivatives are often investigated using the B3LYP functional with basis sets like 6-311++G(d,p). ekb.eg Such studies compute global chemical activity descriptors including electron affinity and ionization potential to gain insights into the stability and reactivity of the molecules. ekb.eg For instance, the presence of electron-withdrawing groups on the quinoline (B57606) scaffold can influence the electronic chemical potential, leading to changes in the molecule's polar character. nih.gov

Frontier Molecular Orbitals (FMO): A key aspect of these computational studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity and softer nature of the molecule. nih.gov For a series of synthesized 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives, DFT calculations revealed that the energy gap varied significantly with different substituents, directly impacting their relative stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to identify the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface visualizes the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govsci-hub.se

Below is a table summarizing key reactivity descriptors calculated for representative 4-hydroxyquinoline analogues using DFT.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

| Analogue A | -6.125 | -2.130 | 3.995 | 1.998 | 0.250 |

| Analogue B | -5.672 | -2.889 | 2.783 | 1.392 | 0.719 |

This table is generated based on representative data for analogous compounds to illustrate the application of DFT calculations. nih.gov Analogue A represents a more stable, harder molecule, while Analogue B is a more reactive, softer molecule.

Computational Studies of Tautomeric Equilibria and Energetic Preferences within the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline scaffold can exist in different tautomeric forms, most notably the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. nih.govresearchgate.net Computational studies are crucial for understanding the energetic preferences and the factors that influence the tautomeric equilibrium.

DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been employed to study the predominant tautomeric forms of various 4-hydroxyquinoline derivatives. researchgate.net These studies are conducted in the gas phase and in different solvents (non-polar, polar aprotic, and protic) using models like the Polarisable Continuum Model (PCM). researchgate.netresearchgate.net

Research indicates that for the parent 4-hydroxyquinoline, the keto form is the major tautomeric structure and is energetically more favorable in neutral solutions for the ground, excited singlet, and triplet states. nih.govresearchgate.net The relative Gibbs free energies of the keto and enol tautomers calculated in the gas phase, as well as in solvents like DMSO and water, consistently show the keto form to be more stable. researchgate.net The stability of these tautomers can be influenced by substituents on the quinoline ring. For both electron-withdrawing and electron-releasing derivatives, the keto form (X1) is generally found to be the most stable and dominant form. researchgate.net

The equilibrium can be represented as: 4-Hydroxyquinoline (Enol Form) ⇌ 4-Quinolone (Keto Form)

Studies on similar systems, such as 7-hydroxy-8-(azophenyl)quinoline, have shown that the proportion of different tautomers in a solution is highly dependent on the solvent environment. nih.gov While computational studies using continuum solvent models are common, research suggests that for systems capable of forming strong intermolecular hydrogen bonds, the inclusion of explicit solvent molecules in the calculations is necessary to accurately reproduce experimental observations. semanticscholar.org

Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical calculations are employed to map out reaction pathways and understand the underlying mechanisms for reactions involving 4-hydroxyquinoline derivatives. This involves locating transition states and calculating activation barriers, providing insights that are often difficult to obtain experimentally. acs.org

For example, computational studies have been used to investigate the photochemical properties of 4-hydroxyquinoline. nih.govresearchgate.net Upon UV irradiation, 4-hydroxyquinoline can undergo biphotonic ionization, with the excited singlet state acting as a precursor. nih.govresearchgate.net Theoretical models can help elucidate the steps involved in such photoinduced reactions. The triplet state of 4-hydroxyquinoline has been shown to react with amino acids like tryptophan and tyrosine through an electron transfer mechanism, a process that can be modeled computationally. nih.govresearchgate.net

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation and characterization. Theoretical spectra are often calculated and compared with experimental data to confirm the structure of newly synthesized compounds. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.gov For various quinoline derivatives, TD-DFT calculations using the B3LYP functional have shown a satisfactory correspondence with experimental UV-Vis data. nih.govnih.gov These calculations provide a theoretical basis for understanding the observed absorption profiles. nih.govnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the chemical shifts for ¹H and ¹³C NMR spectroscopy. nih.govekb.eg Theoretical chemical shifts are calculated for optimized molecular structures and are then compared with experimental values, often showing good agreement. nih.govresearchgate.net This correlation is invaluable for assigning signals in complex spectra and confirming the proposed structures of quinoline derivatives. nih.govnih.gov For instance, in one study, the calculated ¹H and ¹³C NMR chemical shifts for a series of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones were in good agreement with the experimental spectra recorded in DMSO. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations are also used to compute vibrational frequencies. researchgate.netresearchgate.net The calculated harmonic frequencies are often scaled to better match the experimental infrared (IR) and Raman spectra. researchgate.net The analysis is supported by Potential Energy Distribution (PED) calculations to provide a complete assignment of the vibrational modes. researchgate.net This combined experimental and theoretical approach allows for an unambiguous characterization of the main vibrational bands for quinoline derivatives. researchgate.net

The table below shows a representative comparison of experimental and calculated spectroscopic data for a quinoline analogue.

| Spectroscopic Data | Experimental Value | Calculated Value | Method |

| UV-Vis (λmax) | ~329 nm | ~340 nm | TD-DFT/B3LYP |

| ¹H NMR (δ, ppm) | 7.13 (t) | 7.20 (t) | GIAO/B3LYP |

| ¹³C NMR (δ, ppm) | 162.5 (C=O) | 163.1 (C=O) | GIAO/B3LYP |

| IR (ν, cm⁻¹) | 1665 (C=O stretch) | 1678 (C=O stretch) | DFT/B3LYP |

This table is a composite based on data from multiple sources to illustrate the correlation between experimental and theoretical values for analogous compounds. nih.govnih.govresearchgate.netnih.gov

Applications As a Versatile Building Block in Complex Chemical Synthesis

Synthesis of Diverse Quinoline (B57606) Scaffolds and Chemical Libraries

The quinoline core is a privileged structure in medicinal chemistry, and 4-hydroxy-6-quinolinecarbonyl chloride provides a strategic entry point for the construction of diverse quinoline-based molecular libraries. The synthesis of the parent 4-hydroxy-6-quinolinecarboxylic acid can be achieved through various established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of anilines with β-ketoesters or related derivatives. rsc.orgwikipedia.org

Once the 4-hydroxy-6-quinolinecarboxylic acid is obtained, it can be readily converted to the highly reactive 4-hydroxy-6-quinolinecarbonyl chloride. This transformation is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.org This acyl chloride is a key intermediate that opens up a plethora of possibilities for diversification.

The reactivity of the carbonyl chloride allows for the introduction of a wide range of substituents at the 6-position of the quinoline ring through reactions with various nucleophiles. This enables the rapid generation of libraries of quinoline derivatives with diverse functionalities, which is a crucial aspect of modern drug discovery and materials science. The general synthetic approach is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Cyclization | Substituted aniline (B41778), β-ketoester, high temperature | 4-Hydroxy-6-quinolinecarboxylic acid |

| 2 | Acyl Chloride Formation | 4-Hydroxy-6-quinolinecarboxylic acid, Thionyl chloride (SOCl₂) | 4-Hydroxy-6-quinolinecarbonyl chloride |

| 3 | Diversification | 4-Hydroxy-6-quinolinecarbonyl chloride, Various nucleophiles (amines, alcohols, etc.) | Diverse 6-substituted-4-hydroxyquinolines |

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The presence of two distinct reactive sites, the carbonyl chloride and the hydroxyl group, in 4-hydroxy-6-quinolinecarbonyl chloride allows for a high degree of control and strategic diversification in molecular synthesis.

Strategic Diversification at the Carbonyl Chloride Position

The carbonyl chloride at the C-6 position is a highly electrophilic center, making it susceptible to nucleophilic attack by a wide range of compounds. This reactivity is the primary driver for creating diverse libraries of quinoline derivatives. Common nucleophiles include:

Amines: Reaction with primary or secondary amines leads to the formation of amides. libretexts.orglibretexts.org This is a widely used strategy to introduce a vast array of functional groups and to build peptide-like structures.

Alcohols and Phenols: Alcohols and phenols react with the acyl chloride to form esters. msu.eduopenstax.org This allows for the incorporation of various alkoxy and aryloxy moieties.

Other Nucleophiles: Other nucleophiles such as thiols, organometallic reagents, and azide (B81097) ions can also be employed to generate a wider variety of functionalized quinolines.

These reactions are typically carried out under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The versatility of this approach is a key reason for the importance of 4-hydroxy-6-quinolinecarbonyl chloride as a building block.

Directed Functionalization at the 4-Hydroxyl Position

The 4-hydroxyl group offers a secondary site for functionalization, which can be exploited to further enhance molecular complexity. This hydroxyl group can undergo a variety of reactions, including:

Alkylation: The hydroxyl group can be alkylated using alkyl halides in the presence of a base to form ethers.

Acylation: Acylation with other acyl chlorides or anhydrides can introduce ester functionalities at the 4-position.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate. This activates the C-4 position for nucleophilic substitution reactions, allowing for the introduction of a different set of functional groups.

By strategically combining derivatization at both the carbonyl chloride and the hydroxyl positions, a vast chemical space can be explored from a single starting scaffold.

Incorporation into Skeletal Editing and Ring Modification Schemes

While direct examples of 4-hydroxy-6-quinolinecarbonyl chloride in skeletal editing are not extensively documented, the quinoline scaffold itself is a substrate for various ring modification and expansion reactions. rsc.orgnih.govresearchgate.netacs.orgbioengineer.orgresearchgate.net Skeletal editing is a powerful strategy in medicinal chemistry that allows for the modification of the core ring structure of a molecule, leading to significant changes in its properties.

For instance, quinolines can undergo ring expansion reactions to form larger ring systems like benzoazepines. rsc.org Although not directly initiated by the 6-carbonyl chloride, this functional group could be used to introduce substituents that influence the course of such rearrangements or to further functionalize the expanded ring system after the skeletal modification has occurred. The presence of the carbonyl chloride could also potentially be leveraged in intramolecular cyclization reactions following a ring modification, leading to novel polycyclic architectures. Further research in this area could uncover novel applications of 4-hydroxy-6-quinolinecarbonyl chloride in the burgeoning field of skeletal editing.

Preparation of Precursors for Bioactive Molecules (Focus on Synthetic Pathways)

The quinoline nucleus is a common feature in a multitude of bioactive compounds, including many approved drugs. orientjchem.org 4-Hydroxy-6-quinolinecarbonyl chloride serves as a key intermediate in the synthesis of precursors for such molecules.

Synthesis of Quinoline-Based Amides and Esters as Core Structures

As mentioned previously, the reaction of 4-hydroxy-6-quinolinecarbonyl chloride with amines and alcohols readily affords quinoline-based amides and esters. These amides and esters often serve as the core structures for more complex bioactive molecules. The amide or ester linkage can be a critical pharmacophoric feature, or it can serve as a handle for further synthetic transformations.

For example, a library of quinoline-6-carboxamides can be synthesized by reacting 4-hydroxy-6-quinolinecarbonyl chloride with a diverse set of amines. These amides can then be screened for various biological activities. Similarly, ester derivatives can be prepared and evaluated. The synthetic pathways to these core structures are generally straightforward, high-yielding, and amenable to parallel synthesis techniques, making this an efficient strategy for the discovery of new drug candidates.

| Precursor | Bioactive Molecule Class | Synthetic Transformation |

| 4-Hydroxy-6-quinolinecarboxamide | Enzyme inhibitors, Receptor antagonists | Further functionalization of the quinoline ring or the amide substituent |

| 4-Hydroxy-6-quinolinecarboxylate ester | Antimalarials, Anticancer agents | Hydrolysis to the carboxylic acid, or conversion to other functional groups |

The ability to easily generate these core structures makes 4-hydroxy-6-quinolinecarbonyl chloride a valuable tool in the arsenal (B13267) of medicinal chemists.

Construction of Fused Heterocyclic Systems Containing the Quinoline Moiety

The quinoline ring system is a common feature in a multitude of polycyclic aromatic alkaloids and synthetic compounds with diverse biological activities. The development of synthetic routes to fused quinoline heterocycles is an active area of research. tandfonline.comrsc.orgtandfonline.comresearchgate.net 4-Hydroxy-6-quinolinecarbonyl chloride is well-suited as a starting material for the synthesis of such systems.

The acyl chloride at the C-6 position can readily participate in intramolecular cyclization reactions with suitably positioned nucleophiles. For example, if a nucleophilic group is introduced at the C-5 or C-7 position of the quinoline ring, an intramolecular acylation could lead to the formation of a new six-membered ring, resulting in a tetracyclic system.

Furthermore, the acyl chloride can be used to append other heterocyclic rings to the quinoline core through intermolecular reactions. For example, reaction with a binucleophilic species, such as a substituted hydrazine (B178648) or a 1,2-diamine, could lead to the formation of pyrazole (B372694), triazole, or diazepine (B8756704) rings fused to the quinoline scaffold. The 4-hydroxyl group can also participate in these cyclization reactions, either directly or after conversion to a better leaving group, to form oxygen-containing heterocycles. The reactivity of 4-hydroxyquinolines in various synthetic transformations has been previously demonstrated. nih.govresearchgate.net

A hypothetical reaction scheme illustrating the potential of 4-Hydroxy-6-quinolinecarbonyl chloride in the synthesis of a fused heterocyclic system is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Hydroxy-6-quinolinecarbonyl chloride, 5-amino-1H-pyrazole | Base (e.g., pyridine), Inert solvent (e.g., THF) | N-(1H-pyrazol-5-yl)-4-hydroxyquinoline-6-carboxamide |

| 2 | N-(1H-pyrazol-5-yl)-4-hydroxyquinoline-6-carboxamide | Dehydrating agent (e.g., POCl₃) or thermal cyclization | A pyrazolo[1,5-a]quinolino[6,5-f]pyrimidin-5(4H)-one derivative |

This table outlines a two-step process where the acyl chloride first reacts with an amino-substituted pyrazole to form an amide linkage. Subsequent intramolecular cyclization, potentially involving the 4-hydroxyl group, would yield a novel fused heterocyclic system. The specific outcome would be highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.

Exploration in Materials Science Applications (e.g., precursors for polymers or functional organic materials)

The unique electronic and photophysical properties of the quinoline ring have led to its incorporation into a variety of functional organic materials. rsc.org These materials have found applications in organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes. rsc.org The reactivity of 4-Hydroxy-6-quinolinecarbonyl chloride makes it an attractive candidate as a monomer or a precursor for the synthesis of such materials.

The acyl chloride functionality allows for the facile incorporation of the 4-hydroxyquinoline (B1666331) moiety into polymer backbones via polycondensation reactions. For example, reaction with a diol or a diamine could lead to the formation of polyesters or polyamides, respectively. The resulting polymers would possess the inherent photophysical properties of the quinoline ring, potentially leading to materials with interesting fluorescence or charge-transport characteristics.

The 4-hydroxyl group offers a site for further modification, allowing for the fine-tuning of the material's properties. For instance, it could be alkylated or arylated to alter the solubility and solid-state packing of the resulting polymer or functional material. The antioxidant and prooxidant properties of some 4-hydroxyquinoline derivatives have been studied, suggesting potential applications in materials designed to interact with reactive oxygen species. nih.gov

A summary of potential materials science applications is provided in the table below:

| Application Area | Synthetic Strategy | Potential Properties |

| Fluorescent Polymers | Polycondensation of 4-Hydroxy-6-quinolinecarbonyl chloride with a fluorescent diol or diamine co-monomer. | Tunable emission wavelengths, high quantum yields. |

| Chemosensors | Covalent attachment of the quinoline moiety to a solid support or another signaling unit via the acyl chloride. | Selective detection of metal ions or anions through coordination with the quinoline nitrogen and 4-hydroxyl group. |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation into the emissive or charge-transport layer of an OLED device. | Efficient electroluminescence, color tuning. |

Emerging Research Directions and Future Perspectives in the Study of 4 Hydroxy 6 Quinolinecarbonyl Chloride

Development of Integrated Continuous Flow Synthesis and Processing

Continuous flow chemistry is shifting the paradigm from traditional batch processing to automated, continuous production, offering significant advantages in safety, efficiency, and scalability. researchgate.netvapourtec.com This methodology is particularly well-suited for the synthesis of heterocyclic compounds like quinolines. researchgate.net In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs, allowing for precise control over parameters such as temperature, pressure, and reaction time. bohrium.com

Researchers have successfully demonstrated the continuous flow synthesis of various quinoline (B57606) derivatives, including the antimalarial natural product galipinine, through processes like tandem photoisomerization-cyclization. researchgate.netvapourtec.com These methods can achieve high yields and throughputs greater than one gram per hour, showcasing their potential for industrial-scale production. vapourtec.com The Doebner-von Miller reaction, a classic method for quinoline synthesis, has also been adapted to a continuous flow process using water as a solvent, representing a rapid and green route to quinoline derivatives. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Quinolines

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult; often requires re-optimization | Easily scalable by extending run time or using parallel reactors |

| Safety | Higher risk due to large volumes of reagents and exotherms | Enhanced safety with small reaction volumes and superior heat exchange |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters (temp, pressure, time) |

| Efficiency | Often involves lengthy reaction times and workup procedures | Reduced reaction times (seconds to minutes) and potential for in-line purification |

| Reproducibility | Can vary between batches | High reproducibility due to consistent automated process |

Advancements in High-Throughput Experimentation for Rapid Synthesis and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical and pharmaceutical research, enabling the rapid screening of a vast number of reaction conditions in parallel. acs.orgyoutube.com By using miniaturized formats, such as 96-well plates, HTE dramatically reduces the amount of starting material required while accelerating the discovery and optimization of new synthetic routes. acs.orgchemrxiv.org This approach allows researchers to efficiently evaluate a wide array of catalysts, solvents, bases, and other reaction parameters to identify the optimal conditions for a desired transformation. acs.orgyoutube.com

The application of HTE is particularly valuable for complex scaffolds like quinolines. For example, HTE has been used to optimize photochemical reactions for the functionalization of quinolines and to screen for conditions in cross-coupling reactions. acs.org In the context of synthesizing 4-Hydroxy-6-quinolinecarbonyl chloride, HTE could be employed to:

Optimize the cyclization step: Rapidly screen different catalysts and conditions for the formation of the 4-hydroxyquinoline (B1666331) core.

Develop the chlorination protocol: Efficiently test various chlorinating agents and reaction parameters to convert a precursor carboxylic acid to the target carbonyl chloride with minimal side-product formation.

Scout for library synthesis: Create a diverse library of related quinoline derivatives by varying starting materials in a parallel format. youtube.com

The integration of HTE with automated analysis techniques, such as mass spectrometry, allows for the quick identification of successful reactions, turning a traditionally slow, iterative process into a highly efficient data-gathering endeavor. youtube.comresearchgate.net

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthesis Design

The convergence of large chemical datasets with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemists approach synthesis. nih.govnih.gov These computational tools can predict the outcomes of chemical reactions, propose novel synthetic routes, and even control automated synthesis platforms. nih.govacs.org For a target molecule like 4-Hydroxy-6-quinolinecarbonyl chloride, AI can play a pivotal role in both its discovery and production phases.

In the realm of synthesis design, ML models are trained on vast databases of known reactions. neurips.ccnips.cc They learn the underlying patterns of chemical reactivity to predict the most likely product(s) from a given set of reactants and conditions. acs.org This predictive power can be harnessed in several ways:

Forward Reaction Prediction: Given the reactants for a potential step in the synthesis of 4-Hydroxy-6-quinolinecarbonyl chloride, the model can predict the product and its likely yield, helping chemists to evaluate different synthetic strategies. acs.org

Retrosynthesis: By working backward from the target molecule, AI can suggest a complete synthetic pathway, breaking the complex structure down into simpler, commercially available starting materials. nih.gov

Optimization: ML algorithms can analyze data from HTE experiments to build predictive models that identify the optimal conditions for a reaction with greater speed and accuracy than human interpretation alone. chemrxiv.org

These approaches combine mechanistic understanding with data-driven insights, offering a powerful method to overcome complex synthetic challenges and reduce the time and resources spent on trial-and-error experimentation. neurips.ccresearchgate.net

Innovative Catalytic Systems for Sustainable Transformations

The development of novel catalytic systems is at the heart of green and sustainable chemistry. nih.govijpsjournal.com For quinoline synthesis, research has moved beyond classical methods, which often require harsh conditions and produce significant waste, towards more efficient and environmentally benign catalytic alternatives. nih.govnih.gov These innovations are critical for the sustainable production of functionalized quinolines like 4-Hydroxy-6-quinolinecarbonyl chloride.

Key areas of advancement in catalysis for quinoline synthesis include:

Transition-Metal Catalysis: Metals like palladium, copper, rhodium, and iron are used to catalyze C-H activation and cross-coupling reactions, allowing for the direct and selective functionalization of the quinoline core. mdpi.comrsc.orgnih.gov For example, iron-catalyzed reactions driven by visible light have been developed for the alkylation of quinolines, offering a greener alternative to traditional methods. mdpi.com

Nanocatalysts: Nanoparticle-based catalysts offer high surface area and unique reactivity, leading to enhanced catalytic efficiency. nih.gov Systems like mesoporous Ni/beta zeolite have shown high activity for quinoline synthesis, and the catalysts can often be recovered and reused for multiple cycles, improving the process's sustainability. nih.gov

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis enables transformations under mild conditions. mdpi.com This has been applied to the synthesis of quinolines through photo-induced cyclization, providing an energy-efficient pathway. mdpi.com

Sustainable Catalysts: There is a growing focus on using earth-abundant and non-toxic metals like iron and copper, as well as metal-free catalysts, to reduce the environmental impact of chemical synthesis. ijpsjournal.comrsc.orgnih.gov For instance, catalyst-free methods for the double C-H functionalization of quinolines have been reported. nih.gov

These advanced catalytic systems provide precise control over regioselectivity, enabling the targeted synthesis of specific isomers, which is crucial for producing highly pure 4-Hydroxy-6-quinolinecarbonyl chloride and its derivatives. rsc.orgnih.gov

Q & A

Q. Key Factors :

- Temperature control : Excess heat may lead to decomposition of the acid chloride.

- Catalyst selection : PdCl₂(PPh₃)₂ improves yield in cross-coupling steps .

- Solvent choice : Polar aprotic solvents (DMF, CH₂Cl₂) enhance reaction homogeneity .

How can researchers optimize the yield of 4-hydroxy-6-quinolinecarbonyl chloride in multi-step syntheses?

Advanced Research Question

Optimization strategies include:

- Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel with hexane/EtOAc gradients) to remove byproducts before the final chlorination .

- Catalytic additives : Using DMF as a catalyst (2–3 drops) during chlorination accelerates the reaction by stabilizing reactive intermediates .

- Reaction monitoring : TLC or HPLC to track intermediate conversions and minimize over-chlorination.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Acylation | Oxalyl chloride, CH₂Cl₂, 0°C → RT | 75% → 88% with DMF |

| Cyclization | PdCl₂(PPh₃)₂, K₂CO₃, DMF, 80°C | 60% → 92% with ligand optimization |

What spectroscopic techniques are recommended for characterizing 4-hydroxy-6-quinolinecarbonyl chloride?

Basic Research Question

- ¹H/¹³C NMR : Key signals include the carbonyl chloride (δ ~170 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm in ¹H) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₅ClNO₂ requires m/z 218.0012) .

- IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ and O-H (phenolic) at ~3200 cm⁻¹ .

How can researchers address discrepancies in spectral data during characterization?

Advanced Research Question

- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to distinguish solvent peaks from compound signals .

- X-ray crystallography : Resolve ambiguous NOE or coupling patterns by determining the crystal structure .

- Comparative analysis : Cross-reference with analogs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, δ 8.71 ppm for H-2 ).

How does the stability of 4-hydroxy-6-quinolinecarbonyl chloride vary under different storage conditions?

Basic Research Question

- Hydrolysis sensitivity : Degrades in humid environments; store under inert gas (N₂/Ar) at 2–8°C .

- Light sensitivity : Amber glass vials prevent photolytic decomposition .

- Long-term stability : Purity drops by ~5% after 6 months at –20°C in anhydrous DMSO .

What strategies mitigate decomposition during functionalization of 4-hydroxy-6-quinolinecarbonyl chloride?

Advanced Research Question

- Low-temperature reactions : Conduct nucleophilic substitutions (e.g., with amines) at –10°C to minimize hydrolysis .

- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) before derivatization .

- In situ generation : Use the acyl chloride immediately after synthesis to avoid storage-related degradation .

What chromatographic methods effectively purify 4-hydroxy-6-quinolinecarbonyl chloride?

Basic Research Question

- Flash chromatography : Silica gel with 3:1 hexane/EtOAc eluent (Rf ~0.4) .

- HPLC : C18 column, 70:30 water/acetonitrile (0.1% TFA), retention time ~12 min .

How can contradictory biological activity data for quinolinecarbonyl chloride derivatives be resolved?

Advanced Research Question

- Dose-response curves : Test across a 10–100 μM range to identify non-linear effects .

- Metabolic stability assays : Use liver microsomes to assess if decomposition in media alters activity .

- Structural analogs : Compare with 6-chloro-4-methoxyquinoline-2-carboxylic acid (IC₅₀ differences ≤2 μM suggest assay variability) .

What role does 4-hydroxy-6-quinolinecarbonyl chloride play in designing kinase inhibitors?

Advanced Research Question

- Scaffold functionalization : Couple with aminopyridines via amide bonds to target ATP-binding pockets .

- SAR studies : Introduce substituents at C-2 (e.g., methyl or phenyl groups) to modulate selectivity .

What analytical techniques identify degradation products of 4-hydroxy-6-quinolinecarbonyl chloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.